Boc-beta-Hoarg(Tos)-OH
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Overview
Description
Boc-beta-Hoarg(Tos)-OH is a synthetic compound often used in organic chemistry and biochemistry. The compound’s structure includes a Boc (tert-butoxycarbonyl) protecting group, a beta-hydroxyarginine (Hoarg) residue, and a tosyl (Tos) group. These functional groups make it a versatile intermediate in various chemical reactions and applications.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of Boc-beta-Hoarg(Tos)-OH typically involves multiple steps:
Protection of Arginine: The arginine residue is protected using the Boc group to prevent unwanted reactions at the amino group.
Hydroxylation: The beta position of the arginine is hydroxylated to introduce the hydroxy group.
Tosylation: The hydroxy group is then tosylated using tosyl chloride in the presence of a base like pyridine.
Industrial Production Methods
Industrial production of this compound follows similar synthetic routes but on a larger scale. The process involves optimizing reaction conditions to maximize yield and purity while minimizing costs and environmental impact.
Chemical Reactions Analysis
Types of Reactions
Boc-beta-Hoarg(Tos)-OH can undergo various chemical reactions, including:
Oxidation: The hydroxy group can be oxidized to form a carbonyl group.
Reduction: The compound can be reduced to remove the tosyl group.
Substitution: The tosyl group can be substituted with other nucleophiles.
Common Reagents and Conditions
Oxidation: Reagents like PCC (Pyridinium chlorochromate) or DMP (Dess-Martin periodinane) can be used.
Reduction: Reducing agents like lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are common.
Substitution: Nucleophiles like amines or thiols can be used in substitution reactions.
Major Products
The major products formed depend on the specific reactions and conditions used. For example, oxidation might yield a ketone or aldehyde, while substitution could introduce various functional groups.
Scientific Research Applications
Boc-beta-Hoarg(Tos)-OH has several applications in scientific research:
Chemistry: Used as an intermediate in the synthesis of more complex molecules.
Biology: Studied for its potential role in enzyme inhibition or as a building block for peptides.
Medicine: Investigated for its potential therapeutic properties.
Industry: Utilized in the production of pharmaceuticals and fine chemicals.
Mechanism of Action
The mechanism of action of Boc-beta-Hoarg(Tos)-OH depends on its specific application. In enzyme inhibition, for example, it might interact with the active site of the enzyme, blocking its activity. The Boc and Tos groups can influence the compound’s reactivity and interactions with molecular targets.
Comparison with Similar Compounds
Similar Compounds
Boc-beta-Hoarg-OH: Lacks the tosyl group, making it less reactive in certain substitution reactions.
Boc-Arg(Tos)-OH: Lacks the hydroxy group, affecting its oxidation and reduction reactions.
Boc-beta-Hoarg(Tos)-OMe: Has a methoxy group instead of a hydroxy group, altering its reactivity.
Uniqueness
Boc-beta-Hoarg(Tos)-OH is unique due to the combination of its functional groups, which provide a balance of reactivity and stability. This makes it a valuable intermediate in various synthetic pathways.
Properties
Molecular Formula |
C19H30N4O6S |
---|---|
Molecular Weight |
442.5 g/mol |
IUPAC Name |
6-[[amino-[(4-methylphenyl)sulfonylamino]methylidene]amino]-3-[(2-methylpropan-2-yl)oxycarbonylamino]hexanoic acid |
InChI |
InChI=1S/C19H30N4O6S/c1-13-7-9-15(10-8-13)30(27,28)23-17(20)21-11-5-6-14(12-16(24)25)22-18(26)29-19(2,3)4/h7-10,14H,5-6,11-12H2,1-4H3,(H,22,26)(H,24,25)(H3,20,21,23) |
InChI Key |
RYHLUZMBVLFVPG-UHFFFAOYSA-N |
Canonical SMILES |
CC1=CC=C(C=C1)S(=O)(=O)NC(=NCCCC(CC(=O)O)NC(=O)OC(C)(C)C)N |
Origin of Product |
United States |
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